REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]([CH3:12])=[C:10]2[C:5]([C:6]([CH3:14])=[CH:7][C:8](=[O:13])[O:9]2)=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH2:21](Br)[CH:22]=[CH2:23]>CC(C)=O>[CH2:23]([O:1][C:2]1[C:11]([CH3:12])=[C:10]2[C:5]([C:6]([CH3:14])=[CH:7][C:8](=[O:13])[O:9]2)=[CH:4][CH:3]=1)[CH:22]=[CH2:21] |f:1.2.3|
|
Name
|
|
Quantity
|
91.075 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2C(=CC(OC2=C1C)=O)C
|
Name
|
|
Quantity
|
302.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
217.1 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
reagent
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The milky mixture was refluxed for eight hours with overhead stirring
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness with the rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=CC=C2C(=CC(OC2=C1C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.493 mol | |
AMOUNT: MASS | 113.5 g | |
YIELD: PERCENTYIELD | 103% | |
YIELD: CALCULATEDPERCENTYIELD | 102.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |